methyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring and a cyclopenta[b]thiophene moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . The cyclopenta[b]thiophene moiety can be synthesized through various methods, including the reaction of thiophene derivatives with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as Cu(I) or Ru(II), for cycloaddition reactions, or the development of metal-free synthetic routes to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The isoxazole ring and cyclopenta[b]thiophene moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives and cyclopenta[b]thiophene analogs, such as:
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents, which may exhibit different biological activities.
Cyclopenta[b]thiophene analogs: Compounds with similar cyclopenta[b]thiophene moieties but different functional groups, which may have unique properties.
Uniqueness
METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which can result in distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C15H16N2O4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl 2-[(4,5-dimethyl-1,2-oxazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H16N2O4S/c1-7-8(2)21-17-12(7)13(18)16-14-11(15(19)20-3)9-5-4-6-10(9)22-14/h4-6H2,1-3H3,(H,16,18) |
InChI Key |
VHFYFYOFDOVRTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.